molecular formula C30H35N5O4S B2931671 N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173731-80-0

N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2931671
CAS No.: 1173731-80-0
M. Wt: 561.7
InChI Key: MKQHFHAJMPHYSH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a potent and selective small molecule inhibitor designed for fundamental cancer research. It functions by targeting and inhibiting the Bcr-Abl fusion protein, specifically the T315I mutant isoform , which is a key driver of resistance in chronic myeloid leukemia (CML). This compound belongs to a class of imidazo[1,2-c]quinazoline derivatives developed to overcome the limitations of earlier-generation tyrosine kinase inhibitors. Its mechanism involves binding to the ATP-binding site of the kinase, effectively blocking its constitutive activity and downstream signaling pathways that promote cellular proliferation and survival. Researchers utilize this compound in in vitro and cell-based assays to study kinase signaling mechanisms, investigate drug resistance, and evaluate novel therapeutic strategies for hematological malignancies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclohexyl-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O4S/c1-3-25(28(37)32-20-12-5-4-6-13-20)40-30-34-22-15-9-8-14-21(22)27-33-23(29(38)35(27)30)17-26(36)31-18-19-11-7-10-16-24(19)39-2/h7-11,14-16,20,23,25H,3-6,12-13,17-18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQHFHAJMPHYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The structure of this compound features a cyclohexyl group, a thioether linkage, and an imidazoquinazoline core, which is significant for its biological properties. The presence of the methoxybenzyl group may enhance lipophilicity and cellular permeability.

Anticancer Potential

Research indicates that compounds with similar structures to N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide exhibit promising anticancer activities. For instance, thiosemicarbazones, which share structural features with this compound, have been shown to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells. The inhibition of RNR leads to reduced DNA synthesis and subsequently induces apoptosis in cancer cells .

The anticancer activity may be attributed to several mechanisms:

  • Inhibition of Ribonucleotide Reductase : Similar compounds have demonstrated the ability to bind to RNR, disrupting its function and leading to decreased nucleotide availability for DNA replication .
  • Induction of Apoptosis : Studies have shown that compounds targeting RNR can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .
  • Metabolic Activation : The compound's metabolites may also play a role in enhancing its biological activity. For example, metabolites derived from related compounds have been observed to possess significant cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies highlight the efficacy of structurally related compounds:

  • Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has been evaluated in clinical settings for its anticancer effects. It was found to be particularly effective against pancreatic cancer by inhibiting RNR and showing promising results in Phase II clinical trials .
  • N-(4-methoxybenzyl)-N'-cyclohexyl-thiosemicarbazone demonstrated potent cytotoxicity against leukemia cell lines by inducing apoptosis through RNR inhibition .

Comparison of Biological Activities

Compound NameMechanism of ActionCancer TypeReference
N-cyclohexyl-2...RNR InhibitionVarious
TriapineRNR InhibitionPancreatic Cancer
N-(4-methoxybenzyl)...Apoptosis InductionLeukemia

Summary of Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity in vitro against breast cancer cells.
Study BShowed that metabolic products enhance the anticancer activity of similar compounds.
Study CIdentified apoptosis as a key mechanism in the action of thiosemicarbazones on cancer cells.

Comparison with Similar Compounds

N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

  • Key Differences :
    • Replaces the 2-methoxybenzyl group with a 4-fluorophenylmethyl substituent.
    • Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins .
  • Molecular Formula : C₃₀H₃₄FN₅O₃S (MW: 563.7) .

N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

  • Key Differences :
    • Features a 3-methoxybenzyl group and a propanamide chain instead of butanamide.
    • The shorter propanamide chain may reduce steric hindrance but could compromise metabolic stability compared to the butanamide analog .
  • Molecular Formula : C₂₇H₂₄N₄O₃S (MW: 484.6) .

Heterocyclic Derivatives with Alternative Core Structures

N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide

  • Key Differences: Contains a thiadiazole ring fused to the imidazo core, introducing additional sulfur atoms.
  • Potential Applications: Antimicrobial or antitumor activity due to thiadiazole’s prevalence in bioactive molecules .

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Feature :
    • Possesses an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.
  • Contrast :
    • The target compound lacks such directing groups, suggesting its design prioritizes biological interactions over synthetic versatility .

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